molecular formula C24H24N2O3S B2945384 3,4-dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954613-24-2

3,4-dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No. B2945384
CAS RN: 954613-24-2
M. Wt: 420.53
InChI Key: WNWOCKJRFHLCMZ-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, commonly known as DTBZ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DTBZ belongs to the class of benzamide derivatives and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used in the improved synthesis of chiral 1,3-dimethyl-1,2,3,4-tetrahydroisoquinolines, demonstrating its utility in stereoisomeric chemical synthesis. This was achieved via super acid-induced cyclization using the Pummerer-type cyclization reaction (Saitoh et al., 2003).
  • Another study utilized a similar compound for the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization. This highlights the compound's role in enhancing cyclization reactions in chemical synthesis (Saitoh et al., 2001).

Pharmaceutical and Biological Applications

  • The compound's derivatives have been explored for their potential in pharmaceutical applications. For example, the synthesis of 5, 6, 7, 8-tetrahydropyrimido[4, 5-b]-quinoline derivatives, which exhibit antimicrobial activity, demonstrates its relevance in drug development (Elkholy & Morsy, 2006).
  • Research into organocatalytic enantioselective Pictet-Spengler reactions for synthesizing 1-substituted 1,2,3,4-tetrahydroisoquinolines also underscores its importance in creating biologically active substances (Mons et al., 2014).
  • The compound and its related structures have been investigated as inhibitors of phenylethanolamine N-methyltransferase, contributing to our understanding of epinephrine biosynthesis and potential therapeutic applications (Blank et al., 1980).

Synthesis of Bioactive Molecules

  • The compound has been used in the synthesis of bioactive molecules like fluoro substituted benzothiazoles, which have been evaluated for various biological and pharmacological activities. This demonstrates its utility in the synthesis of compounds with potential therapeutic benefits (Patel et al., 2009).

properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-17-8-9-20(14-18(17)2)24(27)25-22-11-10-19-12-13-26(16-21(19)15-22)30(28,29)23-6-4-3-5-7-23/h3-11,14-15H,12-13,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWOCKJRFHLCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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